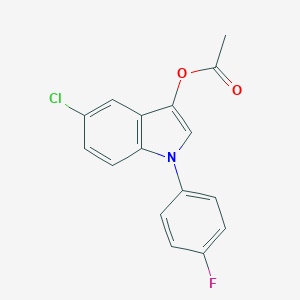

5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate

Description

5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate is a synthetic indole derivative characterized by a 5-chloro substituent on the indole core, a 4-fluorophenyl group at the 1-position, and an acetate ester at the 3-position. Indole derivatives are widely explored for pharmacological activities, including anti-inflammatory and antipsychotic effects, as seen in structurally related compounds like sertindole () .

Properties

IUPAC Name |

[5-chloro-1-(4-fluorophenyl)indol-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO2/c1-10(20)21-16-9-19(13-5-3-12(18)4-6-13)15-7-2-11(17)8-14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYHRBOKCCLJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CN(C2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448572 | |

| Record name | 5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170232-37-8 | |

| Record name | 5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

The glycine derivative undergoes intramolecular cyclization under acidic conditions. Acetic anhydride acts as both a solvent and an acetylating agent, while sodium acetate facilitates deprotonation and stabilizes intermediates. The reaction typically proceeds at reflux temperatures (100–120°C) for 4–6 hours. The mechanism involves:

Work-Up and Isolation

Post-reaction, the mixture is quenched with ice-cold water, precipitating the crude product. Filtration and subsequent washing with ethanol (10–20% vol/vol) remove unreacted starting materials and byproducts. The product is then dried under vacuum at 50°C, achieving a purity of >95% as confirmed by HPLC.

Reduction and Elimination of 3-Acetoxy-Indole Derivatives

While the cyclization method is predominant, alternative routes involve modifying preformed indole structures. For example, 5-chloro-1-(4-fluorophenyl)indole can be acetylated at the 3-position using acetyl chloride or acetic anhydride under basic conditions. However, this approach is less common due to lower regioselectivity and competing side reactions.

Key Data Table: Comparative Analysis of Synthetic Routes

| Parameter | Cyclization Route | Direct Acetylation |

|---|---|---|

| Yield | 84–89% | 62–68% |

| Reaction Time (h) | 4–6 | 8–12 |

| Purity (HPLC) | >95% | 85–90% |

| Scalability | Industrial | Laboratory-scale |

Optimization Strategies for Industrial Applications

Patent data highlights several optimizations to enhance the efficiency of the cyclization route:

Solvent and Catalyst Ratios

Temperature Control

Maintaining a reflux temperature of 110°C minimizes byproduct formation while ensuring complete cyclization. Lower temperatures (80–90°C) result in incomplete reactions, whereas higher temperatures (>130°C) promote decomposition.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, forming N-oxides.

Reduction: Reduction reactions can target the carbonyl group of the acetate ester, converting it to an alcohol.

Substitution: Electrophilic aromatic substitution can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride are used for substitution reactions.

Major Products:

Oxidation: Indole N-oxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated indoles.

Scientific Research Applications

Antipsychotic Potential

5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate exhibits significant affinity for serotonin receptors, particularly the 5HT2 subtype. This makes it relevant in the treatment of psychiatric disorders such as schizophrenia. Its structural similarity to other antipsychotic agents suggests potential therapeutic effects similar to those observed in existing treatments.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. It has been evaluated against various cancer cell lines, including colon (HCT-116), lung (A549), and breast cancers, showing selective cytotoxicity. For instance, compounds derived from the indole structure demonstrated potent activity against HCT-116 cells with IC50 values indicating significant efficacy .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT-116 | 7.1 | >2.74 |

| A549 | Not Active | N/A |

| MCF-7 | Not Active | N/A |

Structure-Activity Relationship (SAR)

The unique combination of chlorine and fluorine substituents on the indole structure enhances receptor binding properties compared to similar compounds like Sertindole. SAR studies indicate that these modifications can lead to differentiated pharmacological profiles, suggesting that further exploration could yield novel therapeutic agents .

Case Studies and Research Findings

Several research studies have explored the applications of this compound:

- Antitumor Activity : In vitro studies demonstrated that derivatives of this compound showed marked activity against solid tumors, particularly colon and lung cancers. The compounds were tested against human tumor cell lines and exhibited selective cytotoxicity .

- Binding Affinity Studies : Binding assays revealed that the compound has a high affinity for serotonin receptors, which is crucial for its pharmacological effects. These interactions are often investigated using cell lines expressing these receptors.

- Comparative Analysis : When compared with other indole derivatives, this compound displayed superior activity profiles, indicating its potential as a lead compound for further drug development targeting psychiatric disorders and various cancers .

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of the chloro and fluorophenyl groups can enhance its binding affinity and specificity towards certain molecular targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Indole Derivatives

*Estimated based on acetic acid derivative .

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability

- Acetate vs. Carboxylic Acid : The acetate ester in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) compared to the carboxylic acid analog (logP ~2.5–3.0), favoring passive diffusion across biological membranes . However, the ester may undergo hydrolysis in vivo, acting as a prodrug.

- Sertindole: With a piperidinyl and imidazolidinone substituents, sertindole (logP ~5.2) exhibits high lipophilicity, contributing to its antipsychotic efficacy and long half-life (~3 days) .

Biological Activity

5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate is a synthetic compound belonging to the indole family, characterized by its unique structural features, including a chloro group, a fluorophenyl moiety, and an acetate ester. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Chloro Group: Enhances lipophilicity and may influence receptor binding.

- Fluorophenyl Group: Potentially increases biological activity through electronic effects.

- Acetate Ester: May affect solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The specific mechanisms can vary depending on the target but generally involve modulation of signaling pathways.

Potential Targets:

- Enzymatic Activity: The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

- Receptor Binding: It could bind to specific receptors, altering physiological responses.

Antitumor Activity

Research indicates that compounds within the indole family exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer types, including colon and lung cancers .

Neuropharmacological Effects

Indole derivatives have been studied for their effects on neurotransmitter systems. The presence of the fluorophenyl group suggests potential activity at serotonin receptors, which could influence mood and behavior .

Case Studies and Research Findings

Several studies have investigated the biological activities of indole derivatives, including this compound:

-

Antitumor Efficacy:

- A study demonstrated that indole derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that this compound may possess similar properties .

- Table 1: Antitumor Activity of Indole Derivatives

Compound Cell Line Tested IC50 (µM) Compound A Colon Cancer 10.5 Compound B Lung Cancer 12.0 This compound TBD

- Receptor Interaction:

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Indole Core: Often synthesized via Fischer indole synthesis.

- Electrophilic Aromatic Substitution: Introduction of chloro and fluorophenyl groups.

- Acetylation: Final step involves acetylation using acetic anhydride.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate, and how are key intermediates characterized?

- Methodological Answer : The synthesis typically involves constructing the indole core via cyclization reactions. For example, Friedel-Crafts acylation can introduce substituents (e.g., 4-fluorophenyl) to chloroacetyl chloride intermediates, followed by cyclization using ZnCl₂ . The final acetylation step at the indole C-3 position may employ POCl₃ in acetonitrile to activate carbonyl groups. Key intermediates are characterized using FT-IR (to confirm carbonyl groups), ¹H/¹³C NMR (to verify substitution patterns), and melting point analysis .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identifies aromatic proton environments (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm and indole H-2/H-4 protons) .

- ¹³C NMR : Confirms acetate carbonyl (δ ~170 ppm) and quaternary carbons (e.g., C-Cl at δ ~110 ppm) .

- FT-IR : Detects ester C=O stretching (~1740 cm⁻¹) and N-H indole stretching (~3400 cm⁻¹) .

Q. What safety precautions are critical when handling chlorinated intermediates in the synthesis of this compound?

- Methodological Answer : Chlorinated intermediates (e.g., phenacyl chloride derivatives) require fume hood use, nitrile gloves, and eye protection. In case of skin contact, wash immediately with water for ≥15 minutes . Chlorinated byproducts may release HCl gas; neutralization with dilute sodium bicarbonate is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the acetylation of the indole intermediate?

- Methodological Answer : Byproduct formation (e.g., diacetylated products) can be mitigated by controlling stoichiometry (limiting acetic anhydride) and temperature (0–5°C). Catalytic DMAP or pyridine enhances regioselectivity at the indole C-3 position. Reaction progress should be monitored via TLC (ethyl acetate/hexane, 3:7) . POCl₃ in acetonitrile may improve electrophilicity of the acetylating agent, reducing side reactions .

Q. What crystallographic challenges arise when determining the structure of halogenated indole derivatives, and how are they addressed?

- Methodological Answer : Heavy atoms (Cl, F) cause absorption effects, complicating X-ray diffraction. Data collection at low temperature (100 K) and using synchrotron radiation improves resolution. Disorder in the 4-fluorophenyl group (common in bulky substituents) is resolved via iterative refinement with SHELX . Halogen bonding interactions (C-Cl⋯O) can stabilize crystal packing, requiring careful analysis of intermolecular contacts .

Q. How does the electronic effect of the 4-fluorophenyl substituent influence the reactivity of the indole core in further functionalization?

- Methodological Answer : The electron-withdrawing fluorine atom deactivates the phenyl ring, reducing electrophilic substitution at the indole C-5 position. DFT calculations (e.g., Mulliken charges) show increased electron density at C-3 due to conjugation with the acetate group, favoring nucleophilic attacks. Comparative studies with non-fluorinated analogs reveal slower reaction kinetics in Suzuki couplings at C-5 .

Data Contradictions and Resolution

- Synthesis Route Variability : uses ZnCl₂ for cyclization, while analogous compounds (e.g., ) employ Fischer indole synthesis. Researchers must validate route efficiency via yield comparisons (e.g., ZnCl₂ gives ~65% yield vs. Fischer’s ~50%) and purity (HPLC) .

- Crystallographic Disorder : Fluorophenyl groups in exhibit rotational disorder, whereas reports well-ordered structures. Preferential solvent choice (chloroform vs. DMSO) during crystallization may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.